![molecular formula C17H20N2O4S B4837797 5-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4837797.png)
5-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
Descripción general
Descripción
5-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that has been extensively studied for its potential in cancer treatment. It was first synthesized by Bayer Pharmaceuticals in the early 2000s and was approved by the US Food and Drug Administration in 2005 for the treatment of advanced renal cell carcinoma. Since then, it has been investigated for its potential in treating other types of cancer, including liver, lung, and thyroid cancer.
Mecanismo De Acción
Sorafenib works by inhibiting several kinases involved in cancer cell growth and proliferation. It inhibits the RAF/MEK/ERK pathway by binding to the RAF kinase and preventing its activation. It also inhibits the VEGF and PDGF receptor pathways by binding to the receptors and preventing their activation. This leads to a decrease in angiogenesis and tumor cell proliferation.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. It can inhibit tumor growth and induce apoptosis in cancer cells. It can also decrease angiogenesis by inhibiting the VEGF and PDGF receptor pathways. In addition, Sorafenib has been shown to have anti-inflammatory effects and can inhibit the production of cytokines involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sorafenib has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, Sorafenib also has some limitations. It can be toxic to normal cells at high concentrations, which can make it difficult to use in certain experiments. In addition, its multi-targeted nature can make it difficult to determine which pathway is responsible for its effects.
Direcciones Futuras
There are several future directions for Sorafenib research. One area of interest is in combination therapy with other cancer drugs. Sorafenib has been shown to enhance the efficacy of other cancer drugs, such as chemotherapy and immunotherapy. Another area of interest is in identifying biomarkers that can predict response to Sorafenib treatment. This could help identify patients who are most likely to benefit from the drug. Finally, there is interest in developing new Sorafenib analogs that may have improved efficacy and fewer side effects.
Aplicaciones Científicas De Investigación
Sorafenib has been extensively studied for its potential in cancer treatment. It is a multi-targeted kinase inhibitor that targets several signaling pathways involved in cancer cell growth and proliferation, including the RAF/MEK/ERK pathway and the VEGF and PDGF receptor pathways. Studies have shown that Sorafenib can inhibit tumor growth and induce apoptosis in a variety of cancer cell lines, including renal cell carcinoma, hepatocellular carcinoma, and thyroid carcinoma.
Propiedades
IUPAC Name |
5-[(2,5-dimethylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11-5-6-12(2)15(9-11)19-24(21,22)13-7-8-16(23-4)14(10-13)17(20)18-3/h5-10,19H,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSOOCBRMGLPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(3-methylphenoxy)propyl]azepane](/img/structure/B4837715.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4837717.png)
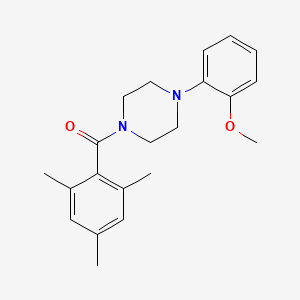
![6-methyl-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4837742.png)
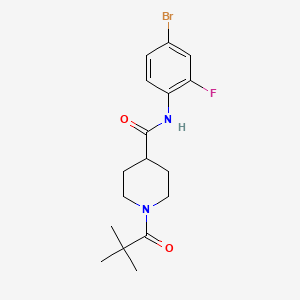
![N-[3-(3-methylphenyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4837745.png)
![1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4837748.png)
![1-allyl-5-bromo-3-[4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4837755.png)
![4-[({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-1-ethyl-2-pyrrolidinone](/img/structure/B4837765.png)
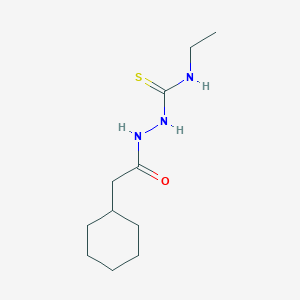
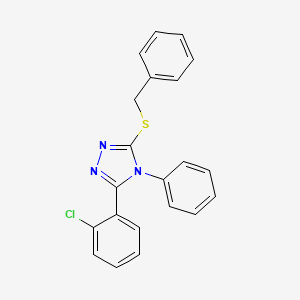
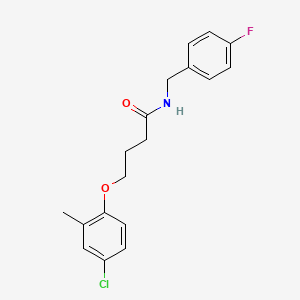
![ethyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4837783.png)
![3-[(4-methylphenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4837796.png)
